3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid framework. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing steps.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Amino Acids: The final step involves coupling the bicyclo[1.1.1]pentane derivative with amino acids using standard peptide coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used as a building block in the synthesis of complex molecules. Its rigid bicyclic structure imparts unique steric and electronic properties to the molecules it is incorporated into.
Biology
In biological research, it is used in the synthesis of peptide-based probes and inhibitors. The Fmoc group allows for selective deprotection, facilitating the synthesis of peptides with high precision.
Medicine
Potential applications in medicine include the development of novel drugs and therapeutic agents. Its unique structure can be exploited to design molecules with specific biological activities.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and polymers. Its rigid structure can enhance the mechanical properties of the materials it is incorporated into.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation.
Molecular Targets and Pathways
When used in biological applications, the compound can interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the nature of the peptide or molecule synthesized using this compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.
9H-Fluoren-9-ylmethoxycarbonyl chloride: Used primarily as a reagent for introducing the Fmoc group.
Fmoc-protected amino acids: Similar in function but differ in the core structure.
Uniqueness
The uniqueness of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of a rigid bicyclic core and the Fmoc protecting group. This combination allows for the synthesis of peptides and other complex molecules with enhanced stability and unique properties.
This detailed overview should provide a comprehensive understanding of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[111]pentane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-18(24)20-10-21(11-20,12-20)22-19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSSOBUBCTQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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